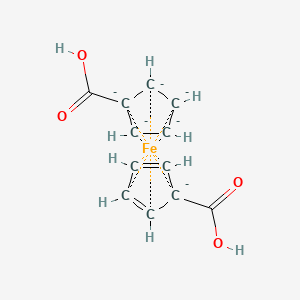
Cyclopenta-2,4-diene-1-carboxylic acid;cyclopentanecarboxylic acid;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Ferrocenedicarboxylic acid is an organoiron compound with the formula Fe(C5H4CO2H)2. It is the simplest dicarboxylic acid derivative of ferrocene and appears as a yellow solid that is soluble in aqueous base . The 1,1’ part of its name refers to the location of the carboxylic acid groups on separate cyclopentadienyl rings .
Vorbereitungsmethoden
1,1’-Ferrocenedicarboxylic acid can be synthesized through the hydrolysis of its diesters, Fe(C5H4CO2R)2 (R = Me, Et), which are obtained by treating ferrous chloride with the sodium salt of the carboxyester of cyclopentadienide (C5H4CO2R)− . Industrial production methods involve large-scale preparation using sodium salts of cyclopentadienecarboxylic methyl and ethyl esters .
Analyse Chemischer Reaktionen
1,1’-Ferrocenedicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can yield products like diamine (Fe(C5H4NH2)2).
Substitution: Substitution reactions can produce compounds like di amide (Fe(C5H4CONH2)2).
Common reagents used in these reactions include ferrous chloride, sodium salts of carboxyesters, and various oxidizing and reducing agents . Major products formed from these reactions include di acid chloride, diisocyanate, diamine, and di amide .
Wissenschaftliche Forschungsanwendungen
1,1’-Ferrocenedicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-Ferrocenedicarboxylic acid involves its capacity to interact with metal ions and create complexes. The iron (2+) ligand serves as a Lewis acid, binding to the metal ion and generating a coordination complex . This complex undergoes a sequence of reactions, culminating in the desired chemical transformation .
Vergleich Mit ähnlichen Verbindungen
1,1’-Ferrocenedicarboxylic acid can be compared with other similar compounds such as:
Ferrocenecarboxylic acid: A simpler derivative with only one carboxylic acid group.
Ferrocenedimethanol: Contains two hydroxymethyl groups instead of carboxylic acid groups.
Ferrocenedicarboxaldehyde: Contains two formyl groups instead of carboxylic acid groups.
The uniqueness of 1,1’-Ferrocenedicarboxylic acid lies in its dual carboxylic acid groups, which provide versatility in forming various derivatives and complexes .
Eigenschaften
Molekularformel |
C12H10FeO4-6 |
|---|---|
Molekulargewicht |
274.05 g/mol |
IUPAC-Name |
cyclopenta-2,4-diene-1-carboxylic acid;cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H,(H,7,8);/q-5;-1; |
InChI-Schlüssel |
RRPHUUUGVXKTIL-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.C1=C[C-](C=C1)C(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















